molecular formula C14H20N2O B15211790 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole

5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole

Cat. No.: B15211790
M. Wt: 232.32 g/mol
InChI Key: BILQQYVFSZUSKS-WEVVVXLNSA-N
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Description

5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole is a heterocyclic compound featuring an isoxazole ring conjugated with a bicyclic octahydroquinolizine moiety. The isoxazole core, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is known for its stability and role in medicinal chemistry.

Synthesis of such compounds often involves [3+2] cycloaddition reactions, as demonstrated in the preparation of isoxazole derivatives (e.g., keto-isoxazoles via oxidation of 3-butyn-2-ol and nitrile oxide precursors) .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

5-[(E)-2-(1,2,3,4,6,7,8,9-octahydroquinolizin-9a-yl)ethenyl]-1,2-oxazole

InChI

InChI=1S/C14H20N2O/c1-3-11-16-12-4-2-8-14(16,7-1)9-5-13-6-10-15-17-13/h5-6,9-10H,1-4,7-8,11-12H2/b9-5+

InChI Key

BILQQYVFSZUSKS-WEVVVXLNSA-N

Isomeric SMILES

C1CCN2CCCCC2(C1)/C=C/C3=CC=NO3

Canonical SMILES

C1CCN2CCCCC2(C1)C=CC3=CC=NO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Quinolizidine Moiety: The quinolizidine structure can be introduced via a series of reduction and cyclization reactions starting from a suitable precursor such as a piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted isoxazoles.

Scientific Research Applications

5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Systems

Isoxazole vs. 1,3,4-Oxadiazole

  • Electronic and Steric Effects : Isoxazole’s oxygen and nitrogen atoms at positions 1 and 2 create a polarized ring system, favoring dipole-mediated interactions. In contrast, 1,3,4-oxadiazole (e.g., compounds in ) positions its heteroatoms at 1 and 3, leading to distinct electronic distributions and hydrogen-bonding capabilities.
  • Bioactivity : 1,3,4-Oxadiazoles exhibit broad-spectrum antimicrobial and anti-inflammatory activities due to their ability to mimic peptide bonds . Isoxazoles, however, are often explored for their kinase inhibition properties and metabolic stability .

Isoxazole vs. 1,2,5-Oxadiazine

  • Ring Size and Reactivity : 1,2,5-Oxadiazine (a six-membered ring) offers greater conformational flexibility compared to the rigid isoxazole. This flexibility may influence pharmacokinetic properties, such as solubility and bioavailability .
Substituent Groups

Octahydroquinolizine vs. Carbazole

  • Aromaticity vs. Saturation: Carbazole (a tricyclic aromatic system, as in and ) facilitates π-π stacking interactions with biological targets, enhancing anticancer activity. The saturated octahydroquinolizine in the target compound may improve solubility and reduce toxicity by minimizing planar aromatic interactions.
  • Biological Targets: Carbazole derivatives are potent DNA intercalators and topoisomerase inhibitors , while quinolizine-based compounds often target ion channels or neurotransmitter receptors due to their amine functionality.

Key Findings :

  • Antimicrobial Activity: 1,3,4-Oxadiazole derivatives (e.g., compound 4b in ) showed MIC values of 12.5 µg/mL against S. aureus, outperforming many standard antibiotics . The target isoxazole compound’s activity remains untested but may benefit from the quinolizine group’s basicity, which could disrupt bacterial membranes.
  • Synthetic Accessibility : Isoxazole synthesis (e.g., via [3+2] cycloaddition in ) is high-yielding (>90%), whereas 1,3,4-oxadiazoles require multi-step hydrazide condensations , increasing production complexity.

Biological Activity

5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including antimicrobial and cytotoxic activities.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Formula: C14H22N2O
  • Molecular Weight: 250.3367 g/mol

The structural representation includes an isoxazole ring fused with a quinolizine moiety, which contributes to its biological activity.

Synthesis

The synthesis of 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole typically involves the reaction of isoxazole derivatives with octahydroquinolizine. Various synthetic routes have been reported, focusing on optimizing yields and purity.

Antimicrobial Activity

Research indicates that isoxazole derivatives, including 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazoleStaphylococcus aureus15
5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazoleEscherichia coli12
Other Isoxazole DerivativeMicrococcus luteus18

The data suggests that the compound shows a promising antibacterial effect, particularly against Gram-positive bacteria.

Cytotoxic Activity

Studies have also evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in certain types of cancer cells.

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF7 (Breast Cancer)30
A549 (Lung Cancer)35

These findings highlight the potential of 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole as a candidate for further development in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in December 2022 explored the antimicrobial properties of various quinolizine derivatives, including the target compound. The study found that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on HeLa cells, revealing that treatment with the compound resulted in significant cell death compared to controls. The mechanism was attributed to apoptosis induction, which warrants further exploration for cancer treatment applications .

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